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Compound of Interest

1-Pyridin-3-yl-1H-pyrrole-2-
Compound Name:
carbaldehyde

Cat. No.: B1274588

Disclaimer: The chemical compound associated with CAS number 383136-42-3, "1-(5-tert-
butyl-1,3-thiazol-2-yl)-N-[[4-(4-phenylpiperazin-1-yl)phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-
amine," as specified in the topic, is not well-documented in publicly available scientific
literature. Therefore, this technical guide provides a comprehensive overview of a closely
related and well-studied compound from the same chemical class: CHMFL-FLT3-213, a potent
Type Il FLT3 kinase inhibitor. This guide is intended to serve as a representative example for
researchers, scientists, and drug development professionals interested in the pyrazolo[3,4-
d]pyrimidine scaffold.

The pyrazolo[3,4-d]pyrimidine nucleus is a significant scaffold in medicinal chemistry, acting as
an isostere of adenine and thus a privileged structure for developing kinase inhibitors.[1][2]
These compounds are frequently investigated for their potential in cancer therapy.[2][3]

Chemical Information: CHMFL-FLT3-213

CHMFL-FLT3-213 is a potent and selective Type Il inhibitor of FMS-like tyrosine kinase 3
(FLT3), particularly effective against mutations that confer resistance to other inhibitors.
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Property Value

1-(4-(4-Amino-3-(4-(2-
morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-

IUPAC Name o ]
d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-
3-ylurea

Molecular Formula C37H40N1004

Molecular Weight 700.78 g/mol

CAS Number 2054612-32-7

Core Scaffold Pyrazolo[3,4-d]pyrimidine

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a
substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. Microwave-
assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing
these scaffolds in high yields and with reduced reaction times.[1] A general synthetic approach
starts from 5-amino-4-cyanopyrazoles, which are then cyclized with reagents like formamide to
yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.[1] Further functionalization at various
positions allows for the synthesis of a diverse library of inhibitors.[4][5]

Mechanism of Action

CHMFL-FLT3-213 functions as a Type Il kinase inhibitor. Unlike Type I inhibitors that bind to the
active conformation of the kinase, Type Il inhibitors bind to the inactive "DFG-out"
conformation. This often leads to higher selectivity. The compound targets the ATP-binding
pocket of the FLT3 kinase, preventing the phosphorylation of the receptor and the subsequent
activation of downstream signaling pathways that drive cell proliferation and survival in certain
types of acute myeloid leukemia (AML).[6]

Signaling Pathways

Mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its
constitutive activation, which promotes cancer cell survival and proliferation through several
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key signaling pathways.[7][8] These include the RAS/MEK/ERK, PI3K/AKT, and STAT5
pathways.[7] FLT3 inhibitors like CHMFL-FLT3-213 block the initial autophosphorylation of the
receptor, thereby inhibiting these downstream cascades and inducing apoptosis in cancer cells.
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FLT3 signaling pathway and point of inhibition.

Quantitative Data

The inhibitory activity of CHMFL-FLT3-213 has been quantified against various FLT3 mutants
and in cell-based assays.
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Target Assay Type IC50 (nM) Reference
FLT3-ITD Biochemical 1 [6]
FLT3-D835Y Biochemical 1 [6]
FLT3-ITD-D835Y Biochemical 1 [6]
FLT3-ITD-F691L Biochemical 3 [6]
MV4-11 cells (FLT3- o

Cell Proliferation 1.8 [6]
ITD)
Molm13 cells (FLT3- ) )

Cell Proliferation 3.2 [6]

ITD)

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are
representative protocols for biochemical and cell-based assays.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which correlates
with kinase activity.[9][10]

Materials:

e Recombinant human FLT3 kinase

e Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA, 50 uM DTT)[10]
e ATP

o Tyrosine kinase substrate peptide

e Test compound (e.g., CHMFL-FLT3-213) dissolved in DMSO

e ADP-Glo™ Kinase Assay Kit
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384-well white opaque plates

Procedure:

Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to
the wells of a 384-well plate.

Enzyme Addition: Add the recombinant FLT3 enzyme to each well.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes.

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to
ATP. Incubate for 30 minutes.

Luminescence Reading: Measure the luminescence of each well using a plate reader. The
signal is proportional to the kinase activity.

Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-
response curve.
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Workflow for an in vitro FLT3 kinase assay.
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Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are
dependent on FLT3 signaling.

Materials:

AML cell line (e.g., MV4-11, which harbors the FLT3-ITD mutation)

Complete cell culture medium

Test compound dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo®)

96-well clear-bottom white plates

Procedure:

Cell Seeding: Seed the AML cells at a low density into the wells of a 96-well plate.

o Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-
only control.

 Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72
hours).

 Viability Measurement: Add the cell viability reagent to each well according to the
manufacturer's protocol.

» Signal Reading: Measure the luminescence or fluorescence using an appropriate plate
reader.

o Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO
control and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy
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The development of pyrazolo[3,4-d]pyrimidines for clinical use requires favorable
pharmacokinetic properties.[11] Poor aqueous solubility is a common challenge with this class
of compounds, often necessitating the development of prodrugs or specialized formulations like
nanoparticles or liposomes to improve bioavailability.[5][12][13]

For CHMFL-FLT3-213, in vivo studies have demonstrated an acceptable oral bioavailability (F
=19%).[6] In a xenograft model using MV4-11 cells, oral administration of the compound at 15
mg/kg once daily resulted in significant tumor growth inhibition (TGI = 97%) without obvious
toxicity, highlighting its potential as a therapeutic candidate for FLT3-ITD positive AML.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274588#cas-number-383136-42-3-chemical-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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